molecular formula C14H16N4O3S B2562483 1-{3-[(1-methyl-1H-imidazol-2-yl)sulfonyl]azetidin-1-yl}-2-(pyridin-3-yl)ethan-1-one CAS No. 2310015-77-9

1-{3-[(1-methyl-1H-imidazol-2-yl)sulfonyl]azetidin-1-yl}-2-(pyridin-3-yl)ethan-1-one

Cat. No.: B2562483
CAS No.: 2310015-77-9
M. Wt: 320.37
InChI Key: OWKWYRALFACRNB-UHFFFAOYSA-N
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Description

1-{3-[(1-methyl-1H-imidazol-2-yl)sulfonyl]azetidin-1-yl}-2-(pyridin-3-yl)ethan-1-one is a complex organic compound that features a unique combination of functional groups, including an imidazole ring, a sulfonyl group, an azetidine ring, and a pyridine ring. This compound is of significant interest in the fields of medicinal chemistry and organic synthesis due to its potential biological activities and versatile reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-{3-[(1-methyl-1H-imidazol-2-yl)sulfonyl]azetidin-1-yl}-2-(pyridin-3-yl)ethan-1-one typically involves multiple steps, starting from readily available precursors. One common approach involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This often includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and advanced purification techniques such as chromatography and crystallization .

Mechanism of Action

The mechanism of action of 1-{3-[(1-methyl-1H-imidazol-2-yl)sulfonyl]azetidin-1-yl}-2-(pyridin-3-yl)ethan-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular targets involved are subjects of ongoing research .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-{3-[(1-methyl-1H-imidazol-2-yl)sulfonyl]azetidin-1-yl}-2-(pyridin-3-yl)ethan-1-one is unique due to its combination of functional groups, which imparts distinct chemical reactivity and biological activity. The presence of the imidazole, sulfonyl, azetidine, and pyridine rings in a single molecule makes it a valuable compound for various applications in research and industry .

Properties

IUPAC Name

1-[3-(1-methylimidazol-2-yl)sulfonylazetidin-1-yl]-2-pyridin-3-ylethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N4O3S/c1-17-6-5-16-14(17)22(20,21)12-9-18(10-12)13(19)7-11-3-2-4-15-8-11/h2-6,8,12H,7,9-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OWKWYRALFACRNB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CN=C1S(=O)(=O)C2CN(C2)C(=O)CC3=CN=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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